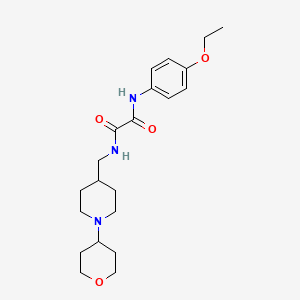

N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(4-ethoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O4/c1-2-28-19-5-3-17(4-6-19)23-21(26)20(25)22-15-16-7-11-24(12-8-16)18-9-13-27-14-10-18/h3-6,16,18H,2,7-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXPYPMDERUNJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes an oxalamide functional group linked to a piperidine moiety and an ethoxyphenyl group. The molecular formula for this compound is , with a molecular weight of approximately 330.43 g/mol.

Research indicates that compounds similar to N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide may exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways.

Pharmacological Effects

The pharmacological profile of this compound may include:

- Cytotoxicity : In vitro studies have reported IC50 values indicating significant cytotoxic effects on specific cancer cell lines.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX), may contribute to its anti-inflammatory properties.

In Vitro Studies

A notable study conducted on derivatives of this compound demonstrated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Compound B | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

These findings suggest that modifications in the chemical structure can significantly influence the biological activity of related compounds.

In Vivo Studies

In vivo studies are essential for confirming the efficacy observed in vitro. For instance, a study involving animal models showed that administration of similar oxalamide derivatives resulted in reduced tumor growth rates compared to controls, indicating potential therapeutic applications in oncology.

Q & A

Q. What are the optimal synthetic routes for N1-(4-ethoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide?

Answer: The synthesis typically involves a multi-step approach:

Intermediate Preparation : Synthesize the tetrahydro-2H-pyran-4-yl-piperidine intermediate via nucleophilic substitution or reductive amination.

Oxalamide Formation : React 4-ethoxyphenylamine with oxalyl chloride to generate the oxalamide core. Couple this with the piperidine intermediate using a coupling agent (e.g., HATU or DCC) under inert conditions.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by HPLC to achieve >95% purity.

Key parameters: Maintain temperatures below 0°C during oxalyl chloride reactions to prevent side products. Catalytic DMAP can enhance coupling efficiency .

Q. How can the molecular structure of this compound be confirmed experimentally?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm substituent integration and connectivity. Key signals include the ethoxyphenyl aromatic protons (δ 6.8–7.2 ppm) and the tetrahydro-2H-pyran oxygen-linked carbons (δ 60–70 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at ~428.2 m/z).

- X-ray Crystallography : For absolute stereochemical confirmation, single crystals grown via slow evaporation (solvent: ethanol/water) are analyzed .

Q. What analytical methods are recommended for assessing purity and stability?

Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks).

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C suggests suitability for high-temperature applications).

- Karl Fischer Titration : Quantify hygroscopicity, critical for storage protocol design (e.g., desiccated at -20°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Substituent Variation : Systematically modify the 4-ethoxyphenyl group (e.g., replace ethoxy with methoxy or halogens) and the tetrahydro-2H-pyran moiety (e.g., introduce sp³-hybridized substituents).

- In Vitro Assays : Test derivatives against target proteins (e.g., HDACs or kinases) using fluorescence polarization or FRET-based enzymatic assays.

- Computational Modeling : Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding affinities and guide synthetic prioritization .

Q. How can contradictory data in biological activity across studies be resolved?

Answer:

- Orthogonal Assays : Cross-validate using SPR (for kinetic binding) and ITC (for thermodynamic parameters) to rule out assay-specific artifacts.

- Purity Reassessment : Contaminants (e.g., unreacted intermediates) may skew results. Re-purify batches via preparative HPLC and retest.

- Cellular Context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to account for pathway-specific variability .

Q. What strategies are effective for elucidating the mechanism of action in neurological targets?

Answer:

- Target Deconvolution : Use affinity chromatography with a biotinylated probe to pull down interacting proteins, followed by LC-MS/MS identification.

- Knockdown/Overexpression : CRISPR-Cas9 knockout of candidate targets (e.g., GPCRs or ion channels) in neuronal cells to observe phenotypic rescue.

- Electrophysiology : Patch-clamp recordings in primary neurons to assess modulation of action potential firing .

Q. How can stability challenges in aqueous formulations be addressed for in vivo studies?

Answer:

- Co-Solvent Systems : Use PEG-400/water (20:80 v/v) to enhance solubility while minimizing hydrolysis.

- Lyophilization : Prepare lyophilized powders with trehalose (1:1 ratio) for reconstitution in PBS.

- Stabilizing Additives : Include 0.01% ascorbic acid to prevent oxidation of the piperidine nitrogen .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key Parameters |

|---|---|---|

| Synthetic Yield Optimization | Microwave-assisted synthesis (100°C, 30 min) | Catalyst: Pd(OAc)₂, Solvent: DMF |

| Binding Affinity Analysis | Surface Plasmon Resonance (SPR) | Flow rate: 30 µL/min, Regeneration buffer: NaOH |

| Metabolic Stability | Liver microsome assay (human/rat) | Incubation time: 60 min, NADPH concentration: 1 mM |

| Toxicity Screening | MTT assay (IC₅₀ determination in HepG2 cells) | Exposure time: 48 hr, Serum-free media |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.